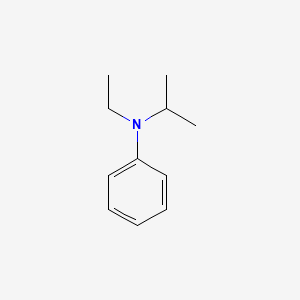

N-Ethyl-N-isopropylaniline

Descripción general

Descripción

N-Ethyl-N-isopropylaniline is an organic compound with the chemical formula C11H17N. It appears as a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, drugs, and rubber accelerators .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethyl-N-isopropylaniline is typically synthesized through the reaction of N-ethylaniline with isopropanol. The reaction is catalyzed by an acid and requires heating and stirring. The product is then purified by distillation to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous reactors and distillation columns helps in the efficient production of this compound .

Análisis De Reacciones Químicas

Hydroboration Reactions

N-Ethyl-N-isopropylaniline forms a highly reactive amine–borane adduct (HB–NPhEtPr ), which facilitates hydroboration of olefins. Key findings include:

-

Reaction Rates : Hydroboration of simple olefins (e.g., 1-hexene, styrene) in dioxane at 22°C completes within 0.5–1 hour, yielding trialkylboranes . Hindered olefins (e.g., cyclohexene, α-pinene) form stable monoalkylboranes rapidly, with slower subsequent hydroboration .

-

Solvent Effects : Dichloromethane significantly retards reaction rates compared to THF or tert-butyl methyl ether .

-

Regioselectivity : For allyl chloride hydroboration, regioselectivity differs slightly from BH-THF, favoring anti-Markovnikov addition .

| Olefin | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1-Hexene | Trihexylborane | 0.5–1 | >95 |

| α-Pinene | Monopinylborane | 0.5 | >90 |

| Cyclohexene | Dicyclohexylborane | 1 | 85 |

Reduction of Functional Groups

The HB–NPhEtPr adduct reduces various functional groups under mild or reflux conditions :

-

Room Temperature : Aldehydes, ketones, and carboxylic acids are reduced to alcohols. Imines and tertiary amides yield amines.

-

Reflux (THF, 85–90°C) : Esters, nitriles, and primary/secondary amides are reduced efficiently, with quantitative alcohol yields upon oxidation .

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 22°C, 2 h | 98 |

| Acetonitrile | Ethylamine | Reflux, 4 h | 92 |

| Ethyl acetate | Ethanol | Reflux, 6 h | 95 |

Oxidative N-Dealkylation

Under visible light, this compound undergoes oxidative dealkylation with osmium(VI) nitrido complexes (NO-OsN ) :

-

Mechanism : Electron transfer (ET) followed by proton transfer (PT) generates an Os(IV) amido intermediate, which decomposes via C–N cleavage .

-

Products : N-Isopropylaniline is formed in 91% yield, with recovery of the Os(III) amidine complex .

| Substrate | Product | Light Source | Yield (%) |

|---|---|---|---|

| This compound | N-Isopropylaniline | Blue (λ > 460 nm) | 91 |

Heteroarylation Reactions

This compound participates in photoinduced C–H functionalization with heteroarenes (e.g., chlorobenzothiazole) :

-

Conditions : Ir(ppy)(dtbbpy)PF catalyst, DMA solvent, sodium acetate base.

-

Selectivity : Deprotonation occurs preferentially at the isopropyl group over ethyl, enabling regioselective coupling .

| Heteroarene | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2-Chlorobenzothiazole | N-(Benzothiazol-2-yl)aniline | 24 | 87 |

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Chemistry

EIPA plays a crucial role in organic synthesis, particularly in:

- Suzuki-Miyaura Cross-Coupling Reactions : EIPA acts as a boron source in these reactions, facilitating the formation of carbon-carbon bonds. This property is essential for synthesizing complex organic molecules.

- Hydroboration Reactions : EIPA-borane complexes are superior reagents for hydroborations, allowing for efficient transformations of alkenes into organoboranes .

Biology

In biological research, EIPA serves as:

- Precursor for Biologically Active Compounds : It is utilized to synthesize various biologically active molecules, aiding in drug discovery and development.

- Enzyme Interaction Studies : EIPA has been employed to study enzyme mechanisms, providing insights into biochemical pathways and potential therapeutic targets.

Medicine

EIPA's applications in medicine include:

- Pharmaceutical Intermediates : It is involved in the production of intermediates for various pharmaceuticals, enhancing the development of new therapeutic agents.

- Antimicrobial and Anticancer Research : Preliminary studies suggest that derivatives of EIPA exhibit antimicrobial properties and selective cytotoxicity against cancer cell lines, indicating its potential as a lead compound in drug development .

Industrial Applications

In industrial settings, EIPA is used for:

- Production of Dyes and Pigments : Its unique chemical structure allows it to function as an intermediate in synthesizing dyes and pigments used in textiles and coatings.

- Polymer Synthesis : EIPA contributes to the formulation of advanced materials and polymers with specific properties tailored for various applications.

Case Study 1: Antimicrobial Efficacy

Research on benzofuroxan derivatives similar to EIPA demonstrated significant antimicrobial activity against bacterial strains. These findings suggest that EIPA may also possess similar properties, warranting further investigation into its efficacy against microbial infections.

Case Study 2: Anticancer Activity

In vitro studies involving compounds related to EIPA have shown selective cytotoxicity towards MCF-7 breast cancer cells while exhibiting lower toxicity towards normal cells. This highlights EIPA's potential as a candidate for cancer therapy development .

Mecanismo De Acción

The mechanism of action of N-Ethyl-N-isopropylaniline involves its interaction with various molecular targets. In hydroboration reactions, it forms a highly reactive amine-borane adduct, which facilitates the addition of boron to olefins. This reaction proceeds through the formation of a trialkylborane intermediate, which can be further oxidized to produce alcohols .

Comparación Con Compuestos Similares

N-Ethyl-N-isopropylaniline can be compared with other similar compounds such as:

N-Methyl-N-isopropylaniline: Similar structure but with a methyl group instead of an ethyl group.

N-Ethyl-N-propylaniline: Similar structure but with a propyl group instead of an isopropyl group.

N-Ethyl-N-phenylaniline: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific combination of ethyl and isopropyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This makes it particularly useful in specific organic synthesis applications .

Actividad Biológica

N-Ethyl-N-isopropylaniline (NEIPA) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H17N

- Molecular Weight : 163.26 g/mol

- CAS Number : 54813-77-3

NEIPA exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors. Notably, it has been studied for its role as a monoamine oxidase (MAO) inhibitor, which is crucial for the metabolism of neurotransmitters.

-

Monoamine Oxidase Inhibition :

- NEIPA has been shown to inhibit both MAO A and MAO B isoforms, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and anxiety .

- The inhibitory potency varies with structural modifications; for instance, certain analogs demonstrate significantly improved Ki values (inhibition constants), indicating stronger binding affinity to MAO enzymes .

- Antiproliferative Activity :

Case Study 1: MAO Inhibition and Antiproliferative Effects

A study explored a series of polyamine analogs related to NEIPA, investigating their ability to inhibit MAO activity while also assessing their antiproliferative effects on cancer cell lines. The results indicated that modifications to the NEIPA structure could enhance both MAO inhibition and cancer cell growth suppression. Specifically, one analog demonstrated a Ki value of 0.3 μM for MAO B, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis and Application

The synthesis of NEIPA has been optimized for practical applications in drug development. A method involving borane complexes has been reported to facilitate the efficient production of NEIPA derivatives, which can be used as intermediates in synthesizing more complex pharmaceutical compounds . This underscores the compound's utility not only in biological contexts but also in synthetic chemistry.

Biological Activity Data

| Activity Type | Target/Effect | IC50/Ki Values |

|---|---|---|

| MAO A Inhibition | Neurotransmitter metabolism | Ki = 0.9 μM |

| MAO B Inhibition | Neurotransmitter metabolism | Ki = 0.3 μM |

| Antiproliferative | Human glioblastoma cells | IC50 values vary by analog |

| Enzyme Interaction | Stabilization via hydrophobic interactions | Varies with structural modifications |

Safety and Toxicity

While NEIPA shows promising biological activities, safety profiles must be considered for therapeutic applications. Toxicological assessments indicate that compounds with similar structures may exhibit skin and eye irritation; thus, careful handling and formulation are necessary during research and application phases .

Propiedades

IUPAC Name |

N-ethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGCJZLKSBOOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400641 | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54813-77-3 | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.